molecular formula C14H14N2O4S B6394915 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid CAS No. 1261977-23-4

6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid

Cat. No.: B6394915
CAS No.: 1261977-23-4
M. Wt: 306.34 g/mol
InChI Key: CKXMRTXYXNPVMS-UHFFFAOYSA-N
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Description

6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid is an organic compound that combines the structural features of nicotinic acid and a dimethylsulfamoylphenyl group

Properties

IUPAC Name

6-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-6-3-10(4-7-12)13-8-5-11(9-15-13)14(17)18/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXMRTXYXNPVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid and 4-N,N-dimethylsulfamoylphenylboronic acid.

    Coupling Reaction: A Suzuki coupling reaction is employed to link the nicotinic acid with the 4-N,N-dimethylsulfamoylphenyl group. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Uniqueness

6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid is unique due to its combined structural features of nicotinic acid and a dimethylsulfamoylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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